Cas no 34708-60-6 (Ethyl 3-(3-hydroxyphenyl)propanoate)

Ethyl 3-(3-hydroxyphenyl)propanoate is a phenolic ester compound with applications in organic synthesis and fragrance formulation. Its structure features a hydroxyl group on the aromatic ring, enhancing reactivity for further functionalization, such as etherification or esterification. The ethyl ester moiety improves solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and flavor industries. The compound exhibits stability under standard conditions, making it suitable for storage and handling. Its aromatic properties also lend utility in perfumery, where it contributes to nuanced scent profiles. The balance of reactivity and stability positions it as a versatile building block in fine chemical synthesis.
Ethyl 3-(3-hydroxyphenyl)propanoate structure
34708-60-6 structure
Product Name:Ethyl 3-(3-hydroxyphenyl)propanoate
CAS No:34708-60-6
MF:C11H14O3
MW:194.227063655853
MDL:MFCD07772960
CID:295048
PubChem ID:15197885
Update Time:2025-10-18

Ethyl 3-(3-hydroxyphenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(3-hydroxyphenyl)propanoate
    • Benzenepropanoic acid,3-hydroxy-, ethyl ester
    • Ethyl 3-(m-hydroxyphenyl)propionate
    • 3-(3-HYDROXY-PHENYL)-PROPANOIC ACID ETHYL ESTER
    • 3-(3-hydroxy-phenyl)propionic acid ethyl ester
    • 3-(3-hydroxy-phenyl)-propionic acid ethyl ester
    • Aethyl-3-(m-hydroxyphenyl)propanoat
    • AG-F-19013
    • AGN-PC-0045EK
    • CTK4H2876
    • ethyl 3-(3-hydroxy-phenyl)
    • ethyl 3-(3-hydroxyphenyl)propionate
    • ethyl 3-hydroxybenzenepropionate
    • RP25313
    • SureCN2745464
    • 34708-60-6
    • MFCD07772960
    • CS-0036477
    • Ethyl3-(m-hydroxyphenyl)propionate
    • J-521312
    • AS-67444
    • SCHEMBL2745464
    • (s)-ethyl 3-hydroxy-3-phenyl propanoate
    • Ethyl3-(3-hydroxyphenyl)propanoate
    • SY126081
    • AKOS006286831
    • ZECGNJSXCCKHDX-UHFFFAOYSA-N
    • DTXSID10569931
    • W10554
    • MDL: MFCD07772960
    • Inchi: 1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3
    • InChI Key: ZECGNJSXCCKHDX-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCC1C=CC=C(C=1)O)=O

Computed Properties

  • Exact Mass: 194.09432
  • Monoisotopic Mass: 194.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 179
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • Density: 1.118
  • Boiling Point: 309.699°C at 760 mmHg
  • Flash Point: 129.476°C
  • Refractive Index: 1.527
  • PSA: 46.53

Ethyl 3-(3-hydroxyphenyl)propanoate Pricemore >>

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